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molecular formula C12H18NO2P B8305652 4-(4-Methoxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide

4-(4-Methoxyphenyl)-1-methyl-1,4-azaphosphinane 4-oxide

Cat. No. B8305652
M. Wt: 239.25 g/mol
InChI Key: BFHMIQRLJANSLV-UHFFFAOYSA-N
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Patent
US07981874B2

Procedure details

(4-Methoxyphenyl)(divinyl) phosphine oxide (1.22 g, 5.88 mmol) and methylamine (0.53 mL, 6.18 mmol, 40% in water) was heated to 90° C. for 2 h. The reaction mixture was cooled to ambient temperature then extracted with DCM (3×). The combined organic extracts were dried (MgSO4) then concentrated in vacuo to afford the requisite product. MS: cal'd 240 (MH+), exp 240 (MH+)
Name
(4-Methoxyphenyl)(divinyl) phosphine oxide
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([P:9](=[O:14])([CH:12]=[CH2:13])[CH:10]=[CH2:11])=[CH:5][CH:4]=1.[CH3:15][NH2:16]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([P:9]2(=[O:14])[CH2:12][CH2:13][N:16]([CH3:15])[CH2:11][CH2:10]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
(4-Methoxyphenyl)(divinyl) phosphine oxide
Quantity
1.22 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P(C=C)(C=C)=O
Name
Quantity
0.53 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the requisite product

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)P1(CCN(CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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